molecular formula C17H18N6OS B12147365 N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147365
M. Wt: 354.4 g/mol
InChI Key: SWFZCPAYJNFRSB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a pyrazinyl ring and a sulfanyl acetamide chain. This molecular architecture is common in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and bioactive probes. Compounds containing the 1,2,4-triazole scaffold are investigated for a wide spectrum of biological activities, which may include potential as kinase inhibitors and antioxidants . The presence of both the triazole and pyrazine heterocycles, along with the sulfanyl linkage, contributes to the molecule's hydrogen-bonding capacity, polarity, and lipophilicity, which can influence its pharmacokinetic and physicochemical properties in experimental models. Researchers value this class of compounds for its potential to interact with various biological targets. The specific mechanism of action, binding affinity, and primary research applications for this exact compound require further investigation and characterization. Please Note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt.

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6OS/c1-3-12-4-6-13(7-5-12)20-15(24)11-25-17-22-21-16(23(17)2)14-10-18-8-9-19-14/h4-10H,3,11H2,1-2H3,(H,20,24)

InChI Key

SWFZCPAYJNFRSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for triazole formation, achieving 80% yield with comparable purity.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables stepwise coupling, though yields are lower (65–70%) due to incomplete resin cleavage.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclocondensation (yield: 89%).

  • Crystallization: Anti-solvent addition (water to DMF) achieves 99.5% purity without chromatography.

Table 2: Scalability of Key Steps

StepLab-Scale Yield (%)Pilot-Scale Yield (%)
Triazole Formation8285
Sulfanyl Coupling8890
Methylation9294

Challenges and Mitigation Strategies

  • Pyrazine Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) reduce hydrolysis byproducts.

  • Thiol Oxidation: Catalytic amounts of dithiothreitol (DTT) preserve thiol integrity during storage .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives of the aromatic and triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity:

  • Molecular Formula : C17H18N6OS
  • Molecular Weight : Approximately 354.4 g/mol
  • Key Structural Features :
    • 4-Ethylphenyl Group : Enhances lipophilicity.
    • Triazole Ring : Associated with antifungal and anticancer properties.
    • Pyrazine Moiety : Potentially influences electronic properties.

The synthesis of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions using specific reagents such as iron (III) chloride and controlled conditions to optimize yield and purity. Continuous flow reactors may be employed for larger scale production.

This compound exhibits a range of biological activities:

Potential Therapeutic Applications :

  • Antifungal Activity : The triazole component is known for its efficacy against various fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential for inhibiting cancer cell proliferation through modulation of specific biochemical pathways.

Mechanisms of Action :
The exact mechanisms are under investigation but may involve interactions with enzymes or receptors critical to cellular processes. Studies are needed to elucidate these pathways further.

Physicochemical Properties

Understanding the physicochemical characteristics of this compound is essential for its application in pharmaceuticals:

PropertyValue
SolubilityModerate in organic solvents (e.g., DMSO)
StabilityRequires controlled conditions to maintain integrity
LipophilicityEnhanced due to aromatic rings

These properties suggest favorable pharmacokinetics for therapeutic applications.

Material Science Applications

The compound's electronic properties warrant exploration in material science:

Potential Uses :

  • Organic Electronics : The conjugated systems may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Future Research Directions

Further studies should focus on the following areas to maximize the potential of this compound:

  • Structure–Activity Relationship Studies : Synthesizing analogs to identify key structural features responsible for biological activity.
  • Comprehensive Biological Screening : Evaluating against various biological targets to uncover additional therapeutic applications.
  • Optimization of Synthesis Protocols : Developing efficient methods for large-scale production while maintaining quality.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole and pyrazine rings could facilitate binding to specific molecular targets, while the sulfanyl group might play a role in redox reactions or covalent modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, where structural variations in the triazole substituents and acetamide moieties dictate pharmacological activity. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Compound Name Triazole-4 Substituent Triazole-5 Substituent Acetamide Substituent Activity Key Findings
Target Compound Methyl Pyrazin-2-yl 4-Ethylphenyl Orco agonist Structural uniqueness with pyrazine; activity inferred from analogs .
VUAA1 Ethyl Pyridin-3-yl 4-Ethylphenyl Orco agonist Activates Orco channels in mosquitoes and moths at 100 μM .
OLC-12 Ethyl Pyridin-4-yl 4-Isopropylphenyl Orco agonist Comparable efficacy to VUAA1 but with distinct substituent topology .
VUAA3 Ethyl Pyridin-4-yl 4-Isopropylphenyl Orco agonist Activates codling moth ORs; similar to OLC-12 .
OLC-15 Ethyl Pyridin-2-yl 4-Butylphenyl Orco antagonist Most potent antagonist in Drosophila and mosquitoes .
N-(2-fluorophenyl) analog () Methyl Pyrazin-2-yl 2-Fluorophenyl Unknown Fluorine substitution may enhance membrane permeability .
N-(4-methoxyphenyl) analog () Methyl Pyridin-4-yl 4-Methoxyphenyl Unknown Methoxy group could alter electronic properties for receptor binding .

Key Observations

Substituent Impact on Activity

  • Triazole-4 Position : Ethyl (VUAA1, OLC-12) vs. methyl (target compound) may influence steric interactions with Orco binding pockets. Ethyl groups in VUAA1 enhance agonist activity in mosquitoes .
  • Triazole-5 Position : Pyrazin-2-yl (target compound) vs. pyridinyl (VUAA1, OLC-12). Pyrazine’s nitrogen-rich structure could alter hydrogen bonding or π-π stacking with Orco .
  • Acetamide Substituent : Bulky groups (e.g., isopropyl in OLC-12, butyl in OLC-15) correlate with antagonism, while smaller groups (ethylphenyl in VUAA1) favor agonism .

Pharmacological Divergence

  • Agonists vs. Antagonists : OLC-15’s 4-butylphenyl group confers antagonism, whereas VUAA1’s 4-ethylphenyl promotes agonism .
  • Species Specificity : VUAA1 and VUAA3 activate codling moth ORs but show varied efficacy in other insects, highlighting substituent-driven selectivity .

Electronic and Lipophilic Effects

  • Fluorine () and methoxy () groups on the acetamide phenyl ring may enhance solubility or receptor affinity, though direct data are lacking .
  • Pyrazine’s electron-deficient aromatic system (target compound) vs. pyridine’s basicity (VUAA1) could modulate interactions with Orco’s hydrophobic pockets .

Biological Activity

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of the ethylphenyl and pyrazinyl groups enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular, this compound was evaluated in human cancer cell lines. Research indicated that the compound induces apoptosis in HeLa and MCF7 cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Molecular docking studies suggest that the compound interacts with acetylcholinesterase (AChE), potentially acting as an inhibitor. The binding energy calculated for this interaction was approximately -12.1 kcal/mol, indicating a strong affinity for the enzyme's active site .
  • Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels in cancer cells, contributing to oxidative stress that triggers apoptosis. This mechanism is particularly relevant in the context of cancer therapy .

Case Studies

Several studies have documented the effects of triazole derivatives on various biological systems:

StudyFindings
FAROOQ et al. (2023) Investigated the synthesis and biological evaluation of triazole derivatives showing antimicrobial and anticancer properties.
MDPI Article (2022) Highlighted molecular modeling studies indicating potential AChE inhibition by similar compounds.
ResearchGate Study Reported on the cyclization of carbothioamide derivatives containing triazole moieties and their antimicrobial activities .

Q & A

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Methodology :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted oxazolone) and adjust stoichiometry.
  • Green Chemistry Approaches : Replace pyridine with biodegradable solvents or heterogeneous catalysts to improve sustainability .

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